molecular formula C16H11Cl2N3O2S B11007749 N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11007749
M. Wt: 380.2 g/mol
InChI Key: CJPZMDPMWJJSEP-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3,4-dichloroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
  • N-(3,4-dichlorophenyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole-5-carboxamide
  • N-(3,4-dichlorophenyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11Cl2N3O2S

Molecular Weight

380.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C16H11Cl2N3O2S/c1-23-11-5-2-9(3-6-11)14-15(24-21-20-14)16(22)19-10-4-7-12(17)13(18)8-10/h2-8H,1H3,(H,19,22)

InChI Key

CJPZMDPMWJJSEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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